5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole
Overview
Description
5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole, also known as CL-218,872, is a chemical compound that belongs to the class of pyrazoles. It is a potent and selective antagonist of the neuropeptide Y2 receptor, which is involved in the regulation of appetite and energy homeostasis. The synthesis, mechanism of action, and physiological effects of CL-218,872 have been extensively studied in scientific research.
Mechanism Of Action
5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole acts as a competitive antagonist of neuropeptide Y2 receptor, which is predominantly expressed in the hypothalamus and regulates food intake and energy expenditure. By blocking the binding of neuropeptide Y to its receptor, 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole reduces appetite and increases energy expenditure, leading to weight loss.
Biochemical And Physiological Effects
5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole has been shown to decrease food intake and body weight in animal models, without affecting locomotor activity or metabolism. It has also been found to improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for type 2 diabetes.
Advantages And Limitations For Lab Experiments
5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole is a potent and selective antagonist of neuropeptide Y2 receptor, which makes it a valuable tool for investigating the physiological role of this receptor in appetite regulation and energy homeostasis. However, its use in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
1. Development of more potent and selective neuropeptide Y2 receptor antagonists for therapeutic use in obesity and related metabolic disorders.
2. Investigation of the role of neuropeptide Y2 receptor in other physiological processes, such as stress response and cardiovascular function.
3. Development of novel drug delivery systems for 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole to improve its pharmacokinetic properties and reduce its side effects.
4. Investigation of the potential of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole as a diagnostic tool for neuropeptide Y2 receptor-related disorders.
5. Exploration of the molecular mechanisms underlying the physiological effects of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole on appetite regulation and energy homeostasis.
Scientific Research Applications
5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole has been used as a research tool to investigate the role of neuropeptide Y2 receptor in appetite regulation and energy homeostasis. It has been shown to reduce food intake and body weight in animal models, suggesting its potential as a therapeutic target for obesity and related metabolic disorders.
properties
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)-phenyldiazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-10(11(12)16(2)15-8)14-13-9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHYNADMYWBVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380399 | |
Record name | 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole | |
CAS RN |
78431-21-7 | |
Record name | 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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